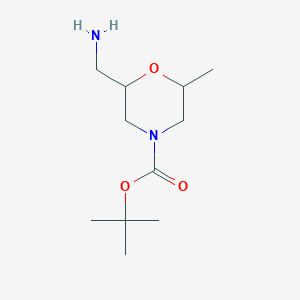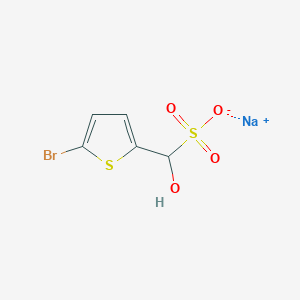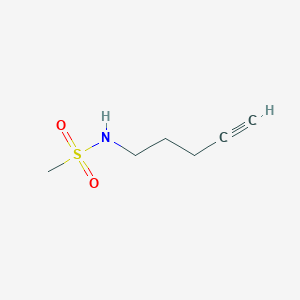
2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid
Übersicht
Beschreibung
2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid, also known as 2-AAPA, is a naturally occurring compound that is found in many organisms, including mammals, fungi, and bacteria. It is an important component of the coenzyme A and is involved in the metabolism of carbohydrates, lipids, and proteins. 2-AAPA is also used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activities : This compound has been used in the synthesis of enantiomers with antitumor activities. The R-configuration of the compound contributes to its selective anti-tumor properties (Xiong Jing, 2011).
Chemical Stability and Liposolubility Enhancement : A derivative of 2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid, 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been synthesized to improve chemical stability and liposolubility. This compound is easily hydrolyzed to release bioactive danshensu (Lei Chen et al., 2016).
Anti-inflammatory Activities : Several phenolic compounds derived from the leaves of Eucommia ulmoides Oliv. have been studied for their anti-inflammatory effects, including derivatives of this compound (Xiaolei Ren et al., 2021).
Antibiotic Synthesis : The compound has been used in the synthesis of new oral cephalosporins, contributing to the development of antibiotics with enhanced effectiveness against certain bacteria (T. Naito et al., 1987).
Anti-Aging Skin Care : It has been applied in the preparation of skin care compositions with anti-aging effects, demonstrating its potential in cosmetic applications (Dariusz Wawrzyniak et al., 2016).
Synthesis of Sugar Derivatives : This compound has also been involved in the synthesis of sugar derivatives like 4-Acetamido-4,5-dideoxy-l-xylofuranose, contributing to the study of sugars and their applications (A. E. El‐Ashmawy & D. Horton, 1965).
Molecular Modeling and Anti-Cancer Activity : Novel compounds based on this acid have been synthesized and evaluated for their anti-cancer activity, showing potential as methionine synthase inhibitors (Ismail Mahmoud Elfekki et al., 2014).
Insect Growth Regulation : The compound has been used in the synthesis of novel derivatives for use as insect growth regulators, demonstrating its potential in pest control (V. Devi & P. Awasthi, 2022).
Eigenschaften
IUPAC Name |
2-acetamido-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6(13)12-8(11(16)17)4-7-2-3-9(14)10(15)5-7/h2-3,5,8,14-15H,4H2,1H3,(H,12,13)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCLHVKCJVVHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40332-26-1 | |
| Record name | N-Acetyl-3-hydroxytyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40332-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)

![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)




![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)


![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)

